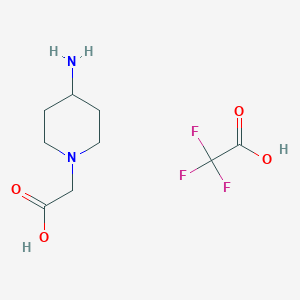2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
CAS No.: 2411240-65-6
Cat. No.: VC7723875
Molecular Formula: C9H15F3N2O4
Molecular Weight: 272.224
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2411240-65-6 |
|---|---|
| Molecular Formula | C9H15F3N2O4 |
| Molecular Weight | 272.224 |
| IUPAC Name | 2-(4-aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C7H14N2O2.C2HF3O2/c8-6-1-3-9(4-2-6)5-7(10)11;3-2(4,5)1(6)7/h6H,1-5,8H2,(H,10,11);(H,6,7) |
| Standard InChI Key | FCQHYITXTSIWDB-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N)CC(=O)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-(4-Aminopiperidin-1-yl)acetic acid;2,2,2-trifluoroacetic acid consists of two distinct components:
-
2-(4-Aminopiperidin-1-yl)acetic acid: A piperidine derivative with an acetic acid substituent at the 1-position and an amine group at the 4-position (Fig. 1A) . Its molecular formula is , with a molecular weight of 158.20 g/mol .
-
2,2,2-Trifluoroacetic acid (TFA): A strong carboxylic acid () commonly used as a solvent or counterion in organic synthesis .
The compound is typically formulated as a salt or co-crystal, where TFA stabilizes the protonated amine group of the piperidine moiety via ionic interactions .
Structural Characterization
X-ray crystallography and NMR studies confirm the following features:
-
The piperidine ring adopts a chair conformation, with the acetic acid group equatorial to minimize steric strain .
-
The group in TFA induces electronic effects, enhancing the acidity () and stabilizing the ammonium-TFA ion pair .
Table 1: Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a two-step process:
Step 1: Preparation of 2-(4-Aminopiperidin-1-yl)acetic Acid
-
Ring-opening alkylation: 4-Aminopiperidine reacts with chloroacetic acid in the presence of a base (e.g., ) to form the acetic acid derivative .
Yields reach 65–72% under optimized conditions (60°C, 12 h) .
Step 2: Salt Formation with TFA
The free base is treated with TFA in anhydrous dichloromethane, precipitating the ionic complex :
Process Optimization
-
Solvent selection: TFA’s high polarity ensures rapid dissolution of intermediates, minimizing side reactions .
-
Temperature control: Reactions performed at 0–5°C prevent decomposition of the acid-sensitive piperidine moiety .
Pharmaceutical and Industrial Applications
Drug Intermediate
The compound serves as a key intermediate in synthesizing:
-
Antihistamines: Structural analogs (e.g., diphenylmethyl-piperazinyl derivatives) exhibit bronchodilatory and antispasmodic activity .
-
Antiviral agents: Piperidine-acetic acid motifs are incorporated into protease inhibitors targeting RNA viruses .
Bioconjugation Chemistry
TFA’s role in peptide ligation extends to stabilizing reactive intermediates. For example, TFA-mediated thioacetal formation enables efficient protein synthesis (e.g., SARS-CoV-2 E protein) . The compound’s acetic acid group facilitates covalent attachment to biomolecules via carbodiimide coupling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume